Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 8-Methoxyquinoline-2-carboxylic acid is a derivative of 8-Hydroxyquinoline (8-HQ), which has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Methods of Application or Experimental Procedures: The synthesis of 8-HQ derivatives involves coupling of 8-hydroxyquinoline-2-carboxylic acid and other compounds using specific reagents .
Results or Outcomes: Numerous 8-HQ-based molecules have been developed as potent lead compounds with good efficacy and low toxicity. These compounds have shown promise in the development of drugs against numerous diseases, including cancer .
Specific Scientific Field: Bioorganic Chemistry
Summary of the Application: 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been found in high concentrations in the regurgitate of Spodoptera larvae .
Methods of Application or Experimental Procedures: It is generated from tryptophan via kynurenine and 3-hydroxykynurenine .
Results or Outcomes: 8-HQA is a strong chelator of Fe (II), and it is believed to act as an iron chelator to control the gut microbiome .
Specific Scientific Field: Inorganic Chemistry
Summary of the Application: 4-Methoxy-2-quinolinecarboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the preparation of novel oxorhenium (V) complexes .
Methods of Application or Experimental Procedures: The synthesis involves the coupling of 4-Methoxy-2-quinolinecarboxylic acid with other compounds to form the desired complex .
Summary of the Application: 8-Hydroxyquinoline derivatives, including 8-Methoxyquinoline-2-carboxylic acid, have shown potential antiviral and antibacterial activities .
Methods of Application or Experimental Procedures: The synthesis of these derivatives involves various organic reactions, such as substitution, elimination, oxidation, and coupling .
Results or Outcomes: These compounds have shown promise in the development of drugs against various diseases, including viral and bacterial infections .
Summary of the Application: 8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-Methoxyquinoline-2-carboxylic acid, has been used in the synthesis of hybrid compounds. These compounds have been developed by coupling 8-hydroxyquinoline-2-carboxylic acid with other compounds such as ciprofloxacin .
Methods of Application or Experimental Procedures: The synthesis involves the use of 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and N, N-diisopropylethylamine (DIEA) for the coupling process .
Specific Scientific Field: Organic Chemistry
Summary of the Application: Carboxylic acids, including 8-Methoxyquinoline-2-carboxylic acid, have wide applications in organic synthesis. They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of nanoparticles and nanostructures .
Methods of Application or Experimental Procedures: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a highly polar chemical structure, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Results or Outcomes: The outcomes of these applications are diverse, ranging from the synthesis of new compounds to the modification of materials at the nanoscale .
8-Methoxyquinoline-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a CAS number of 21141-35-5. It features a quinoline ring structure substituted with a methoxy group at the 8-position and a carboxylic acid group at the 2-position. This structural configuration contributes to its unique chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science .
The chemical reactivity of 8-methoxyquinoline-2-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid can participate in various reactions such as:
8-Methoxyquinoline-2-carboxylic acid exhibits notable biological activities:
Several methods have been developed for synthesizing 8-methoxyquinoline-2-carboxylic acid:
The applications of 8-methoxyquinoline-2-carboxylic acid span across various fields:
Studies have investigated the interactions of 8-methoxyquinoline-2-carboxylic acid with various metal ions. These interactions are crucial for understanding its role as a chelator in biological systems and its potential therapeutic applications. For instance, its ability to form stable complexes with transition metals enhances its utility in medicinal chemistry .
Several compounds share structural similarities with 8-methoxyquinoline-2-carboxylic acid. Here are some notable examples:
The presence of the methoxy group distinguishes 8-methoxyquinoline-2-carboxylic acid from other quinoline derivatives. This substitution not only affects solubility but also enhances its biological activity, particularly against certain bacterial strains. Furthermore, the ability to form stable complexes with metal ions adds to its uniqueness and applicability in various scientific domains.
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